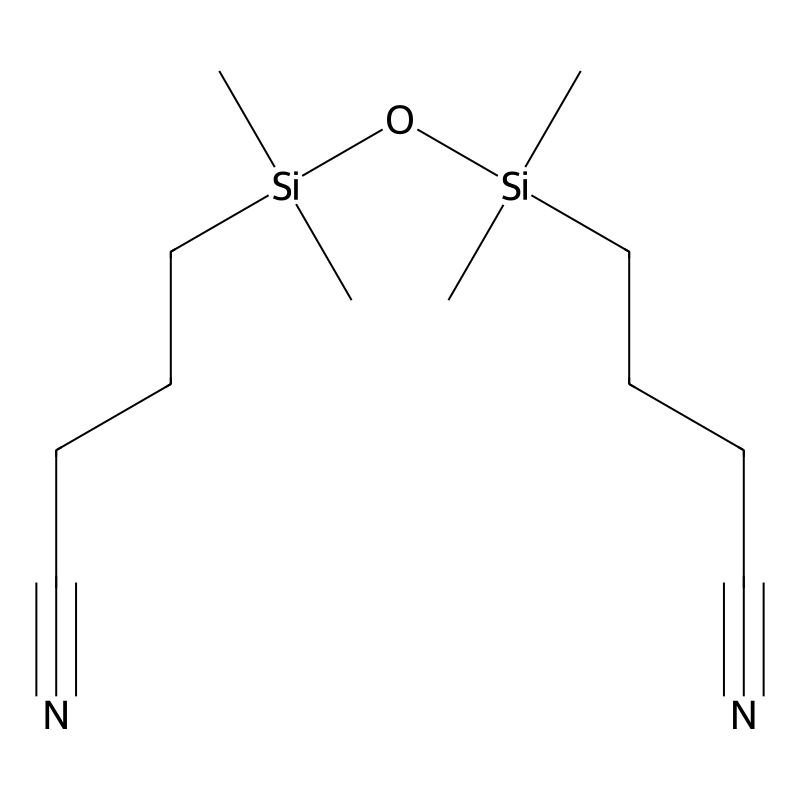1,3-Bis(3-cyanopropyl)tetramethyldisiloxane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1,3-Bis(3-cyanopropyl)tetramethyldisiloxane is an organosilicon compound with the molecular formula and a molecular weight of 268.5 g/mol. It features a unique structure characterized by two tetramethyldisiloxane units linked to 3-cyanopropyl groups. This compound is known for its low melting point (<0 °C) and boiling point range of 160-162 °C at 2 mm Hg, indicating its volatile nature under reduced pressure conditions . It has a specific gravity of 0.934 and is classified as an irritant, with hazard codes indicating it can cause skin and eye irritation .
Synthesis of Organic Compounds
,3-Bis(3-cyanopropyl)tetramethyldisiloxane is a silicon-based compound that can be used as a starting material for the synthesis of various organic compounds. Its reactive silicon-oxygen bonds can be readily modified to introduce different functional groups, allowing for the creation of diverse molecules with potential applications in various fields. For instance, research has explored its use in the synthesis of:
- Siloxane-based polymers: These polymers can possess unique properties such as high thermal stability, flexibility, and electrical conductivity, making them suitable for various applications in electronics, coatings, and membranes. Source: )
- Silicone materials: Modification of 1,3-bis(3-cyanopropyl)tetramethyldisiloxane can lead to the formation of silicone materials with tailored properties for applications in areas like controlled drug delivery, anti-fouling coatings, and separation membranes. Source: )
Precursor for Inorganic Materials
The presence of silicon and oxygen atoms in 1,3-bis(3-cyanopropyl)tetramethyldisiloxane makes it a potential precursor for the synthesis of inorganic materials. Through various processes, it can be transformed into:
- Silicon carbide (SiC) ceramics: SiC is known for its high hardness, strength, and chemical resistance, making it valuable in various industrial applications. Studies have explored the use of 1,3-bis(3-cyanopropyl)tetramethyldisiloxane as a precursor for the production of SiC nanofibers through a process called pyrolysis. Source: )
- Silica (SiO2) materials: Silica is a versatile material with applications in catalysis, drug delivery, and electronics. Research has investigated the use of 1,3-bis(3-cyanopropyl)tetramethyldisiloxane as a precursor for the synthesis of silica nanoparticles through a sol-gel process. Source: )
The chemical reactivity of 1,3-bis(3-cyanopropyl)tetramethyldisiloxane is primarily influenced by its functional groups. It does not react with water under neutral conditions, which classifies it as having low hydrolytic sensitivity (4) . The compound can participate in various organic reactions, particularly those involving nucleophilic substitutions due to the presence of the cyanopropyl groups.
Synthesis of 1,3-bis(3-cyanopropyl)tetramethyldisiloxane can be achieved through a multi-step process involving the reaction of tetramethyldisiloxane with allyl cyanide in the presence of a platinum catalyst. A typical procedure includes dissolving allyl cyanide in toluene and adding it dropwise to a solution of tetramethyldisiloxane while controlling the temperature and adding catalyst incrementally. The product is then purified by distillation .
1,3-Bis(3-cyanopropyl)tetramethyldisiloxane serves as an organic intermediate in synthesizing amino-substituted alkoxysilanes, which are important in various industrial applications. Additionally, it can be utilized in the preparation of silanes for gas chromatography column coatings, enhancing their polarity and selectivity . Its unique properties make it suitable for use in advanced materials and chemical synthesis.
Interaction studies involving 1,3-bis(3-cyanopropyl)tetramethyldisiloxane focus on its reactivity with other organic compounds and its behavior under different environmental conditions. While specific interaction studies are not extensively documented, its use as an intermediate suggests that it can engage in various chemical transformations relevant to material science and organic synthesis .
Several compounds exhibit structural similarities to 1,3-bis(3-cyanopropyl)tetramethyldisiloxane, including:
- Tetramethyldisiloxane: A simpler siloxane compound without the cyanopropyl groups.
- Dimethylsiloxane: A common siloxane used in various applications but lacks the functional complexity.
- Amino-substituted alkoxysilanes: These compounds are derived from similar siloxanes but typically include amino groups instead of cyanide.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tetramethyldisiloxane | Basic siloxane structure; no functional groups | |
| Dimethylsiloxane | Commonly used; lacks complexity | |
| Amino-substituted alkoxysilanes | Varies | Functionalized for specific applications |
The uniqueness of 1,3-bis(3-cyanopropyl)tetramethyldisiloxane lies in its dual functionality as both a siloxane and a nitrile derivative, offering diverse applications that are not available with simpler siloxanes or other related compounds .
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








